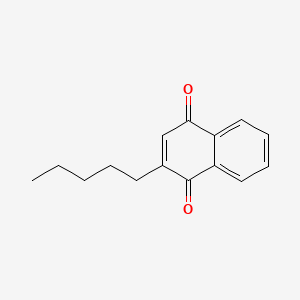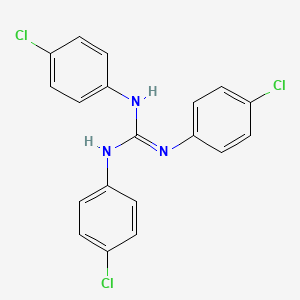
9-Methoxy-9-phenyl-9H-selenoxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-9-phenyl-9H-selenoxanthene: is an organic compound that belongs to the family of selenoxanthenes These compounds are characterized by the presence of a selenium atom in the xanthene structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group at the 9-position of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Methoxy-9-phenyl-9H-selenoxanthene can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxides or selenones.
Reduction: The compound can also be reduced to form selenides, where the selenium atom is in a lower oxidation state.
Substitution: Substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methoxy-9-phenyl-9H-selenoxanthene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: Selenium is known for its antioxidant properties and its role in various biological processes .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Selenium-containing compounds have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .
Industry: In the materials science field, this compound can be used in the development of new materials with unique optical and electronic properties. Its structure allows for the design of materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 9-Methoxy-9-phenyl-9H-selenoxanthene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
9-Methoxy-9-phenyl-9H-xanthene: Similar structure but lacks the selenium atom.
9-Phenyl-9H-selenoxanthene: Lacks the methoxy group.
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 9-Methoxy-9-phenyl-9H-selenoxanthene is unique due to the presence of both the methoxy group and the selenium atom in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
52182-93-1 |
|---|---|
Fórmula molecular |
C20H16OSe |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
9-methoxy-9-phenylselenoxanthene |
InChI |
InChI=1S/C20H16OSe/c1-21-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h2-14H,1H3 |
Clave InChI |
JKBIDFWYALREFN-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2[Se]C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





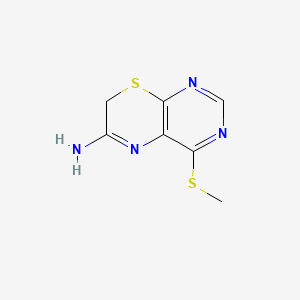

![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)

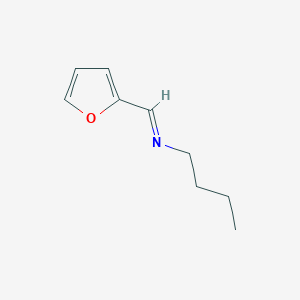
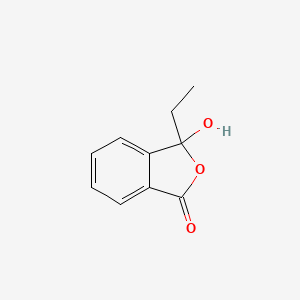
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
